1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a dimethoxyphenyl group and a pyrimidinyl ethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the 2,4-dimethoxyphenylamine.
Urea Formation: The 2,4-dimethoxyphenylamine reacts with an isocyanate to form the urea derivative.
Pyrimidinyl Ethyl Group Addition: The final step involves the reaction of the urea derivative with 4-ethyl-6-oxopyrimidine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)propyl)urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-12-9-16(22)21(11-19-12)8-7-18-17(23)20-14-6-5-13(24-2)10-15(14)25-3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCZWTGNZPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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